N-(4-sulfamoylphenyl)formamide
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Overview
Description
N-(4-sulfamoylphenyl)formamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, anticancer, and antithyroid properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)formamide typically involves the condensation of sulfanilamide with formic acid or its derivatives. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the N-formylation of sulfanilamide under solvent-free conditions, resulting in high yields and short reaction times .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-sulfamoylphenyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)formamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can disrupt various physiological processes, making it useful in treating conditions like glaucoma and certain types of cancer.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)carbamothioyl amides: These compounds also exhibit carbonic anhydrase inhibitory activity.
N-(4-sulfamoylphenyl)benzamide derivatives: These derivatives have been studied for their antibacterial and anticancer properties.
Uniqueness
N-(4-sulfamoylphenyl)formamide is unique due to its specific formamide group, which allows for a distinct set of chemical reactions and biological activities. Its ability to undergo various transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
829-72-1 |
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Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)formamide |
InChI |
InChI=1S/C7H8N2O3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-5H,(H,9,10)(H2,8,11,12) |
InChI Key |
KKKIBYJCYMQYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC=O)S(=O)(=O)N |
Origin of Product |
United States |
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